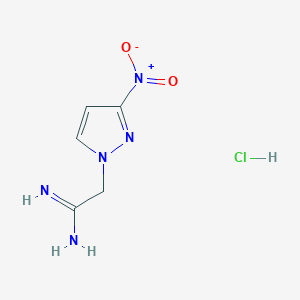

![molecular formula C23H18N4O4 B2918129 2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 903329-30-6](/img/structure/B2918129.png)

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methyl-4-oxoquinazolin-3(4H)-yl” is a part of the quinazolinone family . Quinazolinones are heterocyclic compounds with a wide range of biological activities. They are used as precursors to synthesize new derivatives .

Synthesis Analysis

Quinazolinones can be synthesized from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic conditions. The ester is then reacted with chloroacetyl chloride to produce a chloro compound. This chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling for 12 hours .

Molecular Structure Analysis

The molecular structure of “2-methyl-4-oxoquinazolin-3(4H)-yl” consists of a quinazolinone ring with a methyl group attached to the 2-position and an oxo group at the 4-position .

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes under boiling conditions to produce different hydrazone derivatives .

科学的研究の応用

Synthesis and Chemical Properties

- One-Pot Synthesis Techniques: Research by Romero et al. (2013) describes a one-pot procedure for the preparation of quinazolin-4(3H)-ones, starting from 2-nitrobenzamides. This study highlights a methodology that could be applicable for synthesizing compounds similar to 2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide.

- Iron-Catalyzed Formation: Wang et al. (2013) discuss an iron-catalyzed approach for synthesizing 2,3-diarylquinazolinones from 2-nitrobenzamides Wang et al. (2013).

Applications in Medicinal Chemistry

- Antimicrobial Properties: Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to explore their potential as antimicrobials Saravanan et al. (2015).

- Potential in Drug Discovery: The synthesis and characterization of quinazolinone compounds for various medicinal applications, including antimicrobial activity, has been a significant focus in several studies Chai et al. (2017).

Advanced Materials and Catalysis

- Electrochemical Studies: Quinazoline derivatives are also studied for their electrochemical properties, which could be relevant for materials science applications Bernando et al. (2015).

- Catalysis Research: The use of quinazolinones in catalytic processes, particularly in organic synthesis, is another area of research interest Safaei et al. (2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-18(7-5-9-21(14)27(30)31)22(28)25-16-10-12-17(13-11-16)26-15(2)24-20-8-4-3-6-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKKMPXMCHKMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)

![Benzyl 1-chloro-7,8-dihydro-5H-pyrido[3,4-d]pyridazine-6-carboxylate;hydrochloride](/img/structure/B2918062.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2918067.png)